molecular formula C21H13NO6S B281135 4-{[(9,10-Dioxo-9,10-dihydro-2-anthracenyl)sulfonyl]amino}benzoic acid

4-{[(9,10-Dioxo-9,10-dihydro-2-anthracenyl)sulfonyl]amino}benzoic acid

Cat. No. B281135
M. Wt: 407.4 g/mol
InChI Key: BTMWPCZAKUWSNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{[(9,10-Dioxo-9,10-dihydro-2-anthracenyl)sulfonyl]amino}benzoic acid, also known as DASAB, is a chemical compound that has gained significant attention in the field of scientific research. DASAB is a versatile compound that has been extensively studied for its potential applications in various fields, including medicine, materials science, and biochemistry.

Scientific Research Applications

4-{[(9,10-Dioxo-9,10-dihydro-2-anthracenyl)sulfonyl]amino}benzoic acid has been extensively studied for its potential applications in various fields of scientific research. In the field of medicine, 4-{[(9,10-Dioxo-9,10-dihydro-2-anthracenyl)sulfonyl]amino}benzoic acid has been shown to have anticancer properties. Studies have shown that 4-{[(9,10-Dioxo-9,10-dihydro-2-anthracenyl)sulfonyl]amino}benzoic acid inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In addition, 4-{[(9,10-Dioxo-9,10-dihydro-2-anthracenyl)sulfonyl]amino}benzoic acid has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
In the field of materials science, 4-{[(9,10-Dioxo-9,10-dihydro-2-anthracenyl)sulfonyl]amino}benzoic acid has been used as a building block for the synthesis of various materials, including polymers and metal-organic frameworks. 4-{[(9,10-Dioxo-9,10-dihydro-2-anthracenyl)sulfonyl]amino}benzoic acid has also been used as a fluorescent probe for the detection of metal ions.

Mechanism of Action

The mechanism of action of 4-{[(9,10-Dioxo-9,10-dihydro-2-anthracenyl)sulfonyl]amino}benzoic acid is not fully understood. However, studies have shown that 4-{[(9,10-Dioxo-9,10-dihydro-2-anthracenyl)sulfonyl]amino}benzoic acid inhibits the activity of various enzymes, including topoisomerase II and carbonic anhydrase. In addition, 4-{[(9,10-Dioxo-9,10-dihydro-2-anthracenyl)sulfonyl]amino}benzoic acid has been shown to induce oxidative stress, leading to the activation of various signaling pathways.
Biochemical and Physiological Effects:
4-{[(9,10-Dioxo-9,10-dihydro-2-anthracenyl)sulfonyl]amino}benzoic acid has been shown to have various biochemical and physiological effects. Studies have shown that 4-{[(9,10-Dioxo-9,10-dihydro-2-anthracenyl)sulfonyl]amino}benzoic acid inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In addition, 4-{[(9,10-Dioxo-9,10-dihydro-2-anthracenyl)sulfonyl]amino}benzoic acid has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases. 4-{[(9,10-Dioxo-9,10-dihydro-2-anthracenyl)sulfonyl]amino}benzoic acid has also been shown to inhibit the activity of various enzymes, including topoisomerase II and carbonic anhydrase.

Advantages and Limitations for Lab Experiments

4-{[(9,10-Dioxo-9,10-dihydro-2-anthracenyl)sulfonyl]amino}benzoic acid has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. In addition, 4-{[(9,10-Dioxo-9,10-dihydro-2-anthracenyl)sulfonyl]amino}benzoic acid has a high melting point, making it easy to handle in the lab. However, 4-{[(9,10-Dioxo-9,10-dihydro-2-anthracenyl)sulfonyl]amino}benzoic acid has some limitations for lab experiments. It is a highly toxic compound that requires special handling and disposal procedures. In addition, 4-{[(9,10-Dioxo-9,10-dihydro-2-anthracenyl)sulfonyl]amino}benzoic acid is expensive and may not be readily available in large quantities.

Future Directions

There are several future directions for the study of 4-{[(9,10-Dioxo-9,10-dihydro-2-anthracenyl)sulfonyl]amino}benzoic acid. One potential direction is the development of 4-{[(9,10-Dioxo-9,10-dihydro-2-anthracenyl)sulfonyl]amino}benzoic acid-based materials for various applications, including drug delivery and sensing. Another potential direction is the further study of the anticancer properties of 4-{[(9,10-Dioxo-9,10-dihydro-2-anthracenyl)sulfonyl]amino}benzoic acid, including its potential use in combination with other anticancer drugs. Finally, the study of the mechanism of action of 4-{[(9,10-Dioxo-9,10-dihydro-2-anthracenyl)sulfonyl]amino}benzoic acid and its effects on various signaling pathways is an area of future research.

Synthesis Methods

The synthesis of 4-{[(9,10-Dioxo-9,10-dihydro-2-anthracenyl)sulfonyl]amino}benzoic acid involves the reaction of 9,10-anthraquinone-2-sulfonyl chloride with 4-aminobenzoic acid in the presence of a base. The reaction yields 4-{[(9,10-Dioxo-9,10-dihydro-2-anthracenyl)sulfonyl]amino}benzoic acid as a white solid, which can be purified by recrystallization. The purity of the compound can be confirmed by various analytical techniques, including NMR spectroscopy and mass spectrometry.

properties

Molecular Formula

C21H13NO6S

Molecular Weight

407.4 g/mol

IUPAC Name

4-[(9,10-dioxoanthracen-2-yl)sulfonylamino]benzoic acid

InChI

InChI=1S/C21H13NO6S/c23-19-15-3-1-2-4-16(15)20(24)18-11-14(9-10-17(18)19)29(27,28)22-13-7-5-12(6-8-13)21(25)26/h1-11,22H,(H,25,26)

InChI Key

BTMWPCZAKUWSNT-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C=C(C=C3)S(=O)(=O)NC4=CC=C(C=C4)C(=O)O

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C=C(C=C3)S(=O)(=O)NC4=CC=C(C=C4)C(=O)O

Origin of Product

United States

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